
Decanoic acid, 2-hydroxyethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoic acid, 2-hydroxyethyl ester: is an organic compound with the molecular formula C12H24O3. It is an ester formed from decanoic acid and 2-hydroxyethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize decanoic acid, 2-hydroxyethyl ester is through the esterification of decanoic acid with 2-hydroxyethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Transesterification: Another method involves the transesterification of decanoic acid esters with 2-hydroxyethanol. This process can be catalyzed by both acidic and basic catalysts, depending on the desired reaction conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Decanoic acid, 2-hydroxyethyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of decanoic acid and 2-hydroxyethanol.
Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into an alcohol group, forming decanoic acid, 2-hydroxyethyl alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Decanoic acid and 2-hydroxyethanol.
Oxidation: Various oxidation products depending on the conditions.
Reduction: Decanoic acid, 2-hydroxyethyl alcohol.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for the preparation of other esters and compounds.
- Employed in the study of esterification and transesterification reactions.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its role in metabolic pathways involving fatty acids.
Medicine:
- Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.
Industry:
- Used in the production of surfactants and emulsifiers.
- Employed in the formulation of cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of decanoic acid, 2-hydroxyethyl ester involves its hydrolysis to release decanoic acid and 2-hydroxyethanol. Decanoic acid can interact with various molecular targets, including enzymes and receptors involved in fatty acid metabolism. The ester linkage allows for controlled release of these active components, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Decanoic acid, ethyl ester: Similar in structure but with an ethyl group instead of a 2-hydroxyethyl group.
Decanoic acid, 2-ethylhexyl ester: Another ester of decanoic acid with a different alcohol component.
Decanoic acid, methyl ester: Contains a methyl group instead of a 2-hydroxyethyl group.
Uniqueness: Decanoic acid, 2-hydroxyethyl ester is unique due to the presence of the 2-hydroxyethyl group, which imparts different chemical and physical properties compared to other esters of decanoic acid. This makes it suitable for specific applications where controlled hydrolysis and release of active components are desired.
Propriétés
Numéro CAS |
16179-41-2 |
|---|---|
Formule moléculaire |
C12H24O3 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
2-hydroxyethyl decanoate |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-12(14)15-11-10-13/h13H,2-11H2,1H3 |
Clé InChI |
IGPIBLIHYRGADN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)OCCO |
Numéros CAS associés |
61596-57-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



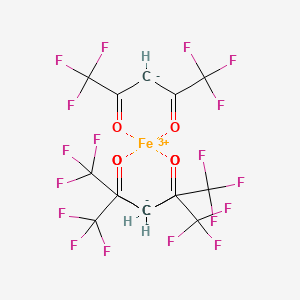
![[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonadecanoate](/img/structure/B12323750.png)
![5-methyl-4-oxo-1H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B12323770.png)
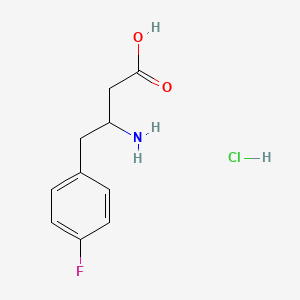
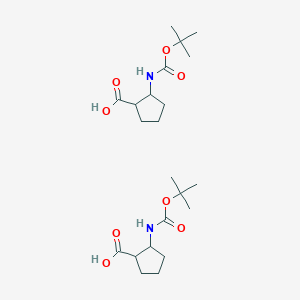
![[7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B12323791.png)
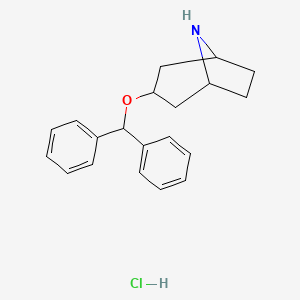

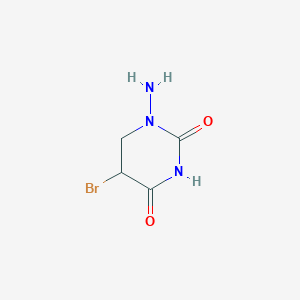
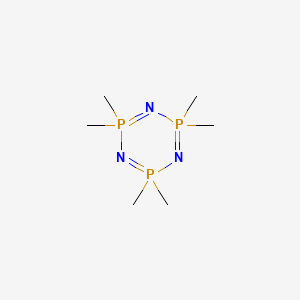
![3-Iodo-2,5-dimethyl-7-(propan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B12323840.png)
![2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide](/img/structure/B12323848.png)
![beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate]](/img/structure/B12323854.png)
